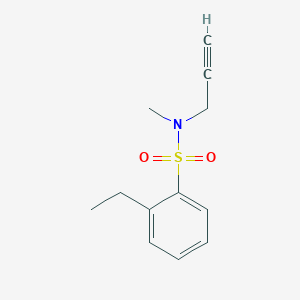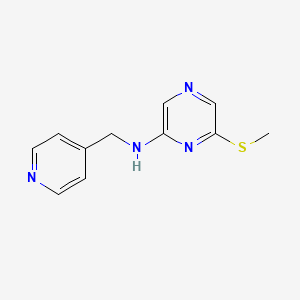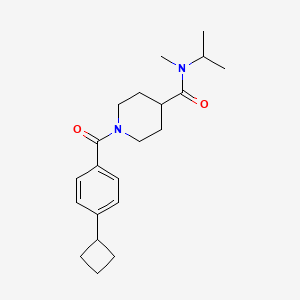![molecular formula C20H25N3O2 B7678296 N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide, also known as MPAA, is a chemical compound that has been researched for its potential applications in the field of medicine. It is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+), an important coenzyme in cellular metabolism.
Applications De Recherche Scientifique
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide has been studied for its potential applications in cancer therapy, as NAMPT is overexpressed in many cancer cells and plays a key role in their survival and proliferation. Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, as NAD+ plays an important role in neuronal function and survival.
Mécanisme D'action
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide inhibits NAMPT by binding to the enzyme's active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This leads to depletion of NAD+ and subsequent cell death in cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by blocking the activation of the transcription factor NF-κB.
Biochemical and Physiological Effects:
Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide in lab experiments is its specificity for NAMPT, which allows for targeted inhibition of NAD+ production. However, one limitation of using this compound is its potential toxicity, as depletion of NAD+ can have negative effects on normal cells. In addition, this compound may have off-target effects on other enzymes that use NAD+ as a cofactor.
Orientations Futures
Future research on N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide could focus on identifying more specific inhibitors of NAMPT that have fewer off-target effects. In addition, studies could investigate the potential of combining this compound with other cancer therapies to enhance its effectiveness. Further research could also explore the use of this compound in other diseases that involve dysregulation of NAD+ metabolism, such as metabolic disorders and aging.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide involves several steps, including the reaction of 3-acetyl-6-methylpyridine with 2-(dimethylamino)ethyl chloride to form the intermediate 2-(6-methylpyridin-3-yl)acetyl chloride. This intermediate is then reacted with N,N-dimethylpropan-2-amine and 2,6-dimethylbenzoyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in a research article by H. Wang et al. (2011).
Propriétés
IUPAC Name |
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13(2)23(5)20(25)18-11-17(9-6-14(18)3)22-19(24)10-16-8-7-15(4)21-12-16/h6-9,11-13H,10H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCUWBQVYISBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CN=C(C=C2)C)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Methoxyphenyl)ethylsulfinyl]phenol](/img/structure/B7678218.png)
![N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B7678225.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-fluoro-5-methylbenzamide](/img/structure/B7678227.png)
![5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide](/img/structure/B7678233.png)

![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
![4-(cyclopropanecarbonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678258.png)
![2-[(5-acetylpyridin-2-yl)amino]-N-ethylacetamide](/img/structure/B7678260.png)
![Ethyl 2-[1,3-benzothiazole-6-carbonyl(tert-butyl)amino]acetate](/img/structure/B7678276.png)

![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)
